2-Amino-6-methyl-5-nitropyridine
Overview
Description
2-Amino-6-methyl-5-nitropyridine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position. This compound is known for its light yellow crystalline appearance and has a melting point of 185-189°C .
Scientific Research Applications
2-Amino-6-methyl-5-nitropyridine has several applications in scientific research:
Safety and Hazards
2-Amino-6-methyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-methyl-5-nitropyridine can be synthesized through various methods. One common method involves the nitration of 2-amino-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Reagents such as acetyl chloride and phosphorus pentachloride are used in substitution reactions.
Major Products Formed
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-nitropyridine involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions influence the compound’s reactivity and its potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-5-nitropyridine: Similar in structure but with the nitro group at the 4-position.
2-Amino-6-methoxy-3-nitropyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Amino-6-methyl-5-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino, methyl, and nitro group makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
6-methyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZTBKXOFFTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289772 | |
Record name | 2-Amino-6-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-62-2 | |
Record name | 6-Methyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63855 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22280-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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